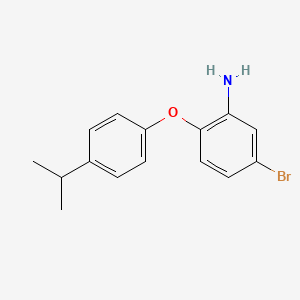
5-Bromo-2-(4-isopropylphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(4-isopropylphenoxy)aniline is a useful research compound. Its molecular formula is C15H16BrNO and its molecular weight is 306.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-2-(4-isopropylphenoxy)aniline, with the chemical formula C15H16BrNO and CAS number 946743-67-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, effects on various biological systems, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H16BrNO |
| Molar Mass | 306.2 g/mol |
| Hazard Classification | Irritant |
| Synonyms | This compound |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. This compound may modulate enzyme activities or receptor functions, potentially influencing various signaling pathways within cells.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer treatment. For example, research has shown that derivatives of similar compounds exhibit selective cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells. This selectivity suggests that this compound might also possess similar anticancer properties.
Case Study: Growth Inhibition in Cancer Cells
A study investigated the growth inhibition properties of various aniline derivatives, including this compound. The results indicated that at a concentration of 10 µM, the compound significantly inhibited the growth of certain cancer cell lines without affecting normal cells. This selective targeting is crucial for minimizing side effects in therapeutic applications.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase (COX) Inhibition : Compounds with similar structures have been shown to inhibit COX enzymes, which are critical in inflammation and pain pathways.
- Kinase Activity : Preliminary data suggest that this compound may also affect kinase activity, which plays a vital role in cell signaling and proliferation.
In Vitro Studies
In vitro assays have demonstrated that this compound can alter cellular processes such as apoptosis and cell cycle regulation. These effects are likely mediated through its interaction with specific proteins involved in these pathways.
Toxicological Profile
While the compound exhibits promising biological activities, it is classified as an irritant. Toxicological assessments are essential to evaluate its safety profile for potential therapeutic use.
科学的研究の応用
Organic Synthesis
5-Bromo-2-(4-isopropylphenoxy)aniline is primarily utilized as a precursor in organic synthesis. Its halogenated structure enables it to participate in various chemical reactions, including:
- Electrophilic Aromatic Substitution : The bromine atom can facilitate further substitutions on the aromatic ring, allowing for the creation of more complex structures.
- Coupling Reactions : It can be employed in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds, which are essential in many pharmaceutical compounds.
Medicinal Chemistry
Research has indicated that this compound possesses potential therapeutic properties. Its applications in medicinal chemistry include:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression. For example, compounds with similar structures have been reported to inhibit SMYD2, an enzyme implicated in various cancers, with IC50 values around 1.7 µM.
- Antimicrobial Activity : The compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 22.9 µM against Bacillus subtilis and from 8.33 to 23.15 µM against Escherichia coli.
Anticancer Study
A focused study on the inhibition of SMYD2 by phenyl derivatives revealed that meta-substituted compounds like this compound exhibit enhanced potency against cancer cell lines. The structure–activity relationship (SAR) analysis indicated that the positioning of halogen atoms significantly influences biological activity.
| Substituent Position | Effect on Activity |
|---|---|
| Para | Moderate activity |
| Meta | High potency |
| Ortho | Reduced activity |
Antimicrobial Study
In vitro studies highlighted the promising antimicrobial properties of this compound. A comprehensive analysis indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent.
Industrial Applications
The unique properties of this compound make it valuable for various industrial applications:
- Dyes and Pigments : Its ability to undergo electrophilic substitution reactions allows for the development of novel dyes and pigments.
- Polymer Production : The compound can be used in synthesizing specialty polymers due to its reactive functional groups.
特性
IUPAC Name |
5-bromo-2-(4-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(16)9-14(15)17/h3-10H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITKRIRHKGKYIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













